molecular formula C30H52O4 B1242838 Protopanaxatriol CAS No. 1453-93-6

Protopanaxatriol

Cat. No.: B1242838
CAS No.: 1453-93-6
M. Wt: 476.7 g/mol
InChI Key: SHCBCKBYTHZQGZ-DLHMIPLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Protopanaxatriol, also known as 20®-Protopanaxatriol, is a bioactive compound found in Panax ginseng and Panax notoginseng . This compound has been the subject of numerous studies due to its diverse pharmacological effects.

Target of Action

This compound primarily targets the P53 protein . P53 is a tumor suppressor protein that plays a crucial role in preventing cancer formation . It does this by regulating a broad network of signaling pathways .

Mode of Action

This compound interacts with its target, the P53 protein, by directly targeting adjacent regions of the P53 DNA-binding pocket . This interaction promotes the stability of P53-DNA interactions, which further induces a series of changes at the omics level .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates 19 biomarkers involving five metabolic pathways, including amino acid metabolism, arachidonic acid metabolism, sphingolipid metabolism, and glycerophospholipid metabolism . These pathways play a significant role in various biological processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, studies on similar compounds, such as Ginsenoside Re, suggest that these compounds are quickly absorbed in the gastrointestinal tract and are quickly cleared from the body

Result of Action

This compound has been shown to have significant therapeutic effects. For example, it has been found to have neuroprotective effects in vitro and in vivo . It can significantly regulate the levels of LDH, MDA, SOD, TNF-α, and IL-6 factors in OGD-PC12 cells in vitro . Additionally, it can reduce the neurological deficit score and infarct volume of brain tissue in rats .

Biochemical Analysis

Biochemical Properties

Protopanaxatriol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in its metabolism . Additionally, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby exerting its protective effects against oxidative stress . The compound also influences the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it has been demonstrated to reduce apoptosis and promote cell survival under conditions of oxidative stress . It also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to the inhibition or activation of these biomolecules . For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . Additionally, it can activate antioxidant response elements, leading to increased expression of protective genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic therapeutic use . Its stability and efficacy may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects such as improved cognitive function and reduced inflammation . At high doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can further participate in different biochemical reactions . The compound also affects metabolic flux, leading to changes in the levels of key metabolites such as amino acids, lipids, and carbohydrates . These metabolic changes are associated with its therapeutic effects, including neuroprotection and anti-inflammatory activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the brain and liver, where it exerts its pharmacological effects . The distribution of this compound is influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm . Its subcellular localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protopanaxatriol can be synthesized through the hydroxylation of protopanaxadiol. This process is catalyzed by the enzyme cytochrome P450 CYP716A53v2, which converts protopanaxadiol to this compound by adding a hydroxyl group at the C-6 position . The reaction conditions typically involve the use of recombinant yeast or bacterial systems expressing the necessary enzymes.

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from ginseng roots. The extraction process includes solvent extraction, followed by purification using chromatographic techniques . Additionally, microbial conversion technology has been employed to produce this compound derivatives with enhanced pharmacological activities .

Chemical Reactions Analysis

Types of Reactions: Protopanaxatriol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, leading to the formation of different derivatives.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of new compounds with different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced or modified pharmacological activities .

Comparison with Similar Compounds

  • Protopanaxadiol
  • Ginsenoside Rg1
  • Ginsenoside Re
  • Ginsenoside Rb1
  • Ginsenoside Rc

Protopanaxatriol’s unique structure and diverse pharmacological activities make it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBCKBYTHZQGZ-DLHMIPLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453-93-6
Record name Protopanaxatriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protopanaxatriol
Reactant of Route 2
Protopanaxatriol
Reactant of Route 3
Protopanaxatriol
Reactant of Route 4
Protopanaxatriol
Reactant of Route 5
Protopanaxatriol
Reactant of Route 6
Protopanaxatriol
Customer
Q & A

Q1: What is protopanaxatriol (PPT)?

A: this compound (PPT) is a bioactive triterpenoid aglycone and a primary constituent of ginseng saponins, notably found in Panax ginseng and Panax notoginseng [, , ]. It is categorized as a dammarane-type triterpene.

Q2: How does this compound differ from protopanaxadiol?

A: Both are aglycones of ginsenosides, but they differ in their chemical structures. This compound possesses a hydroxyl group at the C-6 position, while protopanaxadiol lacks this group []. This structural difference contributes to their differing pharmacological activities [].

Q3: How is this compound formed in ginseng?

A: this compound is formed from protopanaxadiol through a hydroxylation reaction catalyzed by protopanaxadiol 6-hydroxylase, a cytochrome P450 enzyme (CYP716A53v2) []. This enzymatic step is crucial in the biosynthesis of dammarane-type triterpene aglycones in ginseng.

Q4: What is the role of intestinal bacteria in the activity of this compound?

A: Orally ingested ginsenosides, including those belonging to the this compound group, are not directly absorbed. Instead, they undergo deglycosylation by intestinal bacteria [, ]. This process converts this compound-type ginsenosides into PPT, which possesses enhanced pharmacological effects compared to its precursor ginsenosides [, ].

Q5: What is the relationship between this compound and ginsenoside F1?

A: Ginsenoside F1 is a direct metabolite of this compound-type ginsenosides, formed through the action of bacterial enzymes in the intestine [, ]. Ginsenoside F1 can be further metabolized into PPT.

Q6: Can this compound be produced through microbial transformation?

A: Yes, studies have demonstrated the successful production of this compound from protopanaxadiol using microbial transformation with the fungus Mucor spinosus []. This method offers a potential alternative route for PPT production.

Q7: How does this compound affect melanin synthesis?

A: this compound exhibits antimelanogenic effects by inhibiting the pCREB–MITF–tyrosinase signaling pathway in melanocytes []. It achieves this by suppressing the expression of genes responsible for melanin production, including tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.

Q8: What is the mechanism of action of this compound in preventing obesity?

A: Although this compound does not directly inhibit pancreatic lipase activity, it has been shown to prevent obesity, fatty liver, and hypertriglyceridemia in mice fed a high-fat diet []. The exact mechanism of this anti-obesity effect is still under investigation.

Q9: How does this compound interact with the glucocorticoid receptor (GR)?

A: Research suggests that this compound acts as a selective glucocorticoid receptor agonist, exhibiting potential dissociative GR activity []. This means it can activate some but not all GR functions. It suppresses nuclear factor-kappa beta activity in GR-positive cells but does not demonstrate transactivation activity.

Q10: What are the potential benefits of this compound in treating Type II diabetes?

A: Studies indicate that this compound might have therapeutic potential for Type II diabetes due to its ability to activate PPARγ [, ]. By activating PPARγ, PPT could improve insulin sensitivity and glucose metabolism, potentially mitigating diabetes symptoms.

Q11: What is the role of this compound in mitigating myocardial injury?

A: Studies show that PPT and its epimer, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol (PTD1), protect against myocardial ischemic injury []. They achieve this by enhancing antioxidant defenses in heart tissues, reducing markers of cardiac damage, and improving the structural integrity of the heart following injury.

Q12: How does this compound affect the immune system?

A: this compound-type ginsenosides, including PPT, exhibit immunomodulatory effects, specifically influencing the balance of Type 1 and Type 2 cytokines []. While some PPT-type ginsenosides induce a Type 1 response, others promote a Type 2 response, highlighting the complex immunomodulatory activity of this compound class.

Q13: Can this compound be used to combat multi-drug resistance (MDR) in cancer treatment?

A: Research suggests that PPT and other this compound-type ginsenosides show promise as potential MDR modulators in cancer therapy []. They demonstrate inhibitory activity against MDR, suggesting a potential role in enhancing the efficacy of conventional chemotherapy drugs.

Q14: Does this compound demonstrate anti-tumor activity?

A: Yes, both in vitro and in vivo studies indicate that PPT exhibits anti-tumor effects [, ]. It can directly inhibit tumor cell growth and also enhance the cytotoxic activity of natural killer (NK) cells against tumor cells, contributing to its anti-cancer properties.

Q15: What is the significance of the fatty acid conjugation of this compound?

A: Following oral administration, PPT undergoes rapid esterification with fatty acids, forming esterified PPT (EM4) []. This metabolic transformation enhances its accumulation in various tissues and significantly enhances its ability to stimulate NK cell-mediated tumor lysis.

Q16: Does this compound affect the central nervous system?

A: Yes, PPT and its metabolites have shown potential in alleviating anxiety and depression in mice models []. These effects are thought to be mediated by modulating the gut microbiome and reducing inflammation in the brain.

Q17: What is the role of this compound in hepatic fibrosis?

A: Research suggests that PPT shows promise as a potential therapeutic agent for hepatic fibrosis []. It appears to exert its protective effects by reducing extracellular matrix deposition, suppressing pro-inflammatory cytokines, and modulating signaling pathways involved in inflammation and fibrosis.

Q18: Can this compound protect against particulate matter-induced lung injury?

A: Studies have demonstrated that a this compound-type ginsenoside fraction, Rgx365, which contains PPT, protects against lung injury induced by particulate matter []. It appears to exert these beneficial effects by scavenging reactive oxygen species (ROS), inhibiting inflammatory pathways, and promoting the integrity of lung endothelial cells.

Q19: How is this compound metabolized in vivo?

A: Following oral administration, PPT undergoes various metabolic transformations, including dehydrogenation, hydroxylation, and conjugation with aminoethylsulfonic acid []. The liver and intestinal bacteria play significant roles in PPT metabolism.

Q20: What are the major challenges in utilizing this compound as a therapeutic agent?

A: Despite its promising pharmacological activities, this compound's therapeutic applications are limited by its low bioavailability and rapid metabolism [, ]. Strategies to enhance its stability, solubility, and delivery to target tissues are crucial for its clinical translation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.